Methyl(2-methylprop-2-en-1-yl)amine

Description

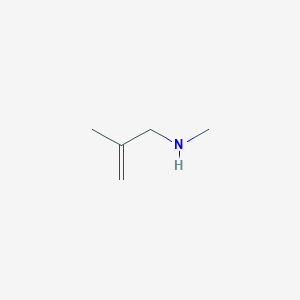

Methyl(2-methylprop-2-en-1-yl)amine is a secondary allylic amine characterized by a methyl group and a 2-methylprop-2-en-1-yl (methallyl) group attached to a nitrogen atom. Its structure, featuring both a nucleophilic nitrogen center and a reactive double bond, makes it an interesting, albeit understudied, molecule in organic synthesis.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | N-methylmethallylamine |

| Molecular Formula | C5H11N |

| Molecular Weight | 85.15 g/mol |

| CAS Number | Not available |

Amines are fundamental organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. The reactivity of amines is dominated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. This compound, as a secondary amine, is expected to be more basic than its primary amine counterpart, methallylamine, due to the electron-donating effect of the additional alkyl group.

The presence of the methallyl group introduces the characteristic reactivity of allylic compounds. The carbon-carbon double bond in the allyl group can undergo a variety of addition reactions. Furthermore, the allylic C-H bonds are activated towards reactions such as substitutions and oxidations. The interplay between the amine functionality and the allyl group in this compound suggests a rich and complex reactivity profile, making it a potential building block in organic synthesis.

The study of unsaturated amines, particularly allylic amines, has a long history. Early methods for the synthesis of simple allylamines often involved the reaction of allyl halides with ammonia, a process that typically leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, posing significant challenges in terms of selectivity.

A significant milestone in the synthesis of unsaturated amines was the development of hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond. The first examples of hydroamination date back to the mid-20th century, often requiring harsh conditions and exhibiting limited scope. wikipedia.org A notable early application was the synthesis of fragrances from myrcene, where diethylamine (B46881) was added across a diene catalyzed by lithium diethylamide. wikipedia.org

The latter half of the 20th century saw the emergence of transition metal catalysis, which revolutionized the synthesis of amines. Palladium-catalyzed allylic amination, for instance, has become a powerful and versatile tool for the construction of C-N bonds. acs.org These methods offer greater control over regioselectivity and stereoselectivity, opening up avenues for the synthesis of complex, chiral amines.

Modern research in alkene-amine chemistry is focused on the development of more efficient, selective, and sustainable synthetic methods. Key areas of investigation include:

Catalyst Development: The design of novel catalysts, including those based on earth-abundant metals, for hydroamination and other C-N bond-forming reactions is a major focus. The goal is to achieve high catalytic turnover, excellent chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral amines remains a significant challenge. Chiral ligands and catalysts are being explored to control the stereochemical outcome of reactions such as allylic amination. acs.org

Atom Economy: Reactions that proceed with 100% atom economy, such as hydroamination, are highly desirable from a green chemistry perspective. wikipedia.org Research is ongoing to expand the scope and practicality of these reactions.

Late-Stage Functionalization: The ability to introduce amine functionalities into complex molecules at a late stage of a synthesis is of great interest, particularly in medicinal chemistry. This requires the development of highly selective and functional group tolerant reactions. nih.gov

Despite significant progress, several challenges remain in alkene-amine chemistry. The selective hydroamination of unactivated alkenes, particularly with ammonia to form primary amines, is a long-standing problem. researchgate.net Controlling the regioselectivity in the addition of amines to unsymmetrical alkenes and preventing side reactions such as alkene isomerization are also ongoing areas of research. acs.org For a specific compound like this compound, the primary challenge is the lack of dedicated research, which limits our understanding of its specific properties and potential applications.

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| N-methylallylamine | C4H9N | 627-37-2 |

| 2-methylprop-2-en-1-amine (Methallylamine) | C4H9N | 2878-14-0 |

| Trimethylamine | C3H9N | 75-50-3 |

| N-Methylaniline | C7H9N | 100-61-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)4-6-3/h6H,1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBVTKCADZWKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392847 | |

| Record name | METHYL METHALLYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-03-5 | |

| Record name | METHYL METHALLYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Methyl 2 Methylprop 2 En 1 Yl Amine

Amine-Centered Reactivity

The lone pair of electrons on the nitrogen atom of Methyl(2-methylprop-2-en-1-yl)amine confers nucleophilic and basic properties, driving its reactivity in a variety of important chemical transformations.

Nucleophilic Substitution Reactions of the Amine Moiety

As a secondary amine, this compound readily participates in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides and acylating agents.

Alkylation: The reaction with alkyl halides, such as methyl iodide, proceeds via an S(_N)2 mechanism. ucalgary.ca The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. chemguide.co.uk Subsequent deprotonation yields the corresponding tertiary amine. However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium salt. savemyexams.comlibretexts.org To favor the formation of the tertiary amine, a large excess of the initial amine may be used. savemyexams.com

Acylation: Acylation of this compound with acylating agents like acid chlorides or anhydrides is a common method for forming amides. researchgate.netyoutube.com This reaction is a nucleophilic acyl substitution. youtube.com The amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to expel a leaving group (e.g., chloride), resulting in the N-acylated product. youtube.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reagent Class | Product Type |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Alkylating Agent | Tertiary Amine |

| Acyl Chloride (e.g., CH₃COCl) | Acylating Agent | Amide |

| Anhydride (e.g., (CH₃CO)₂O) | Acylating Agent | Amide |

Condensation Reactions Leading to Imines and Enamines

This compound, being a secondary amine, reacts with aldehydes and ketones to form enamines. masterorganicchemistry.com

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org This is followed by an acid-catalyzed dehydration. Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water). libretexts.orglumenlearning.com The lone pair on the nitrogen then helps to expel the water molecule, forming an iminium ion. masterorganicchemistry.comlibretexts.org In the final step, a proton is removed from an adjacent carbon atom, leading to the formation of the C=C double bond of the enamine. libretexts.org The entire process is reversible. youtube.com

Table 2: Key Steps in Enamine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The secondary amine attacks the carbonyl carbon. |

| 2. Proton Transfer | A proton is transferred to form a neutral carbinolamine. |

| 3. Protonation | The hydroxyl group of the carbinolamine is protonated. |

| 4. Dehydration | Loss of a water molecule to form an iminium ion. |

| 5. Deprotonation | Removal of a proton from an adjacent carbon to form the enamine. |

Oxidation Pathways of the Amine Functional Group

The amine functional group in this compound can be oxidized. Common oxidizing agents can lead to the formation of various products, including hydroxylamines or nitrones, depending on the specific reagents and conditions employed. The presence of the alkene functionality within the same molecule introduces complexity, as it is also susceptible to oxidation. Selective oxidation of the amine in the presence of the alkene would require carefully chosen reaction conditions.

Reduction Pathways of the Amine Functional Group

The secondary amine group in this compound is already in a reduced state and does not typically undergo further reduction. However, the compound can be used as the amine source in reductive amination reactions. In this process, an aldehyde or ketone is first condensed with this compound to form an enamine (as described in 3.1.2), which is then reduced in situ to the corresponding tertiary amine.

Brønsted Acid-Catalyzed Cyclizations and Transformations

The presence of both an amine and an alkene in the same molecule allows for the possibility of Brønsted acid-catalyzed intramolecular reactions. nih.govrsc.org Protonation of the alkene can generate a carbocation, which may then be susceptible to nucleophilic attack by the tethered amine group, leading to the formation of a cyclic amine. The regioselectivity and stereoselectivity of such cyclizations would be influenced by the stability of the intermediate carbocation and the transition state energies for the ring-forming step. These types of transformations are powerful methods for the synthesis of heterocyclic compounds. nih.gov

Alkene-Centered Reactivity

The 2-methylprop-2-enyl group of this compound is an electron-rich double bond, making it susceptible to electrophilic addition reactions. wikipedia.orgyoutube.com The π bond of the alkene acts as a nucleophile, attacking electrophilic species. youtube.com

Common electrophilic addition reactions include:

Hydrohalogenation: Reaction with hydrogen halides (HX) will lead to the addition of a hydrogen and a halogen across the double bond. According to Markovnikov's rule, the hydrogen will add to the carbon atom that already has more hydrogen atoms, and the halogen will add to the more substituted carbon, forming a tertiary halide. wikipedia.org

Hydration: Acid-catalyzed addition of water across the double bond will also follow Markovnikov's rule, leading to the formation of a tertiary alcohol. wikipedia.org

Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂ across the double bond results in the formation of a dihaloalkane. wikipedia.org

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. The boron adds to the less substituted carbon, and subsequent oxidation replaces the boron with a hydroxyl group, yielding a primary alcohol. wikipedia.org

It is important to note that under acidic conditions used for some of these electrophilic additions, the amine functionality will be protonated to form an ammonium salt. This can influence the reactivity and outcome of the reaction.

Table 3: Summary of Alkene-Centered Reactions

| Reaction | Reagents | Product Type | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr) | Tertiary Halide | Markovnikov |

| Hydration | H₂O, H⁺ | Tertiary Alcohol | Markovnikov |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkane | N/A |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov |

Addition Reactions to the Double Bond

The presence of the alkene functionality makes this compound susceptible to addition reactions, where the pi bond is broken and new single bonds are formed with other atoms.

Hydrogenation Processes

Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds. In the context of this compound, this process targets the carbon-carbon double bond.

Detailed research findings indicate that the hydrogenation of the alkene moiety can be achieved using various catalytic systems. For instance, the hydrogenation of similar amine-containing compounds has been successfully carried out using supported ruthenium catalysts. google.com In a typical procedure, the compound would be reacted with hydrogen gas (H₂) under pressure in the presence of a catalyst. The catalyst, often a noble metal like palladium (Pd) or platinum (Pt) on a carbon support (Pd/C or Pt/C), facilitates the breaking of the H-H bond and the addition of hydrogen atoms across the double bond.

The general reaction is as follows:

CH₃(NH)CH₂C(CH₃)=CH₂ + H₂ → CH₃(NH)CH₂CH(CH₃)CH₃

This reaction converts this compound into Methyl(2-methylpropyl)amine. The conditions for such a reaction, including temperature, pressure, and choice of catalyst, would be optimized to ensure high yield and selectivity, minimizing any potential side reactions such as hydrogenolysis of the C-N bond.

Table 1: Hydrogenation of Alkenes - General Conditions

| Parameter | Typical Range |

| Catalyst | Pd/C, PtO₂, Raney Ni |

| Solvent | Ethanol (B145695), Methanol, Ethyl Acetate |

| Temperature | 25-100 °C |

| Pressure | 1-100 atm |

This table presents generalized conditions for alkene hydrogenation and may require optimization for the specific substrate.

Halogenation Reactions

Halogenation involves the addition of one or more halogens to a compound. The double bond in this compound readily undergoes halogenation with halogens such as chlorine (Cl₂) and bromine (Br₂). libretexts.orgkhanacademy.org

The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond attacks the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.org The halide ion then attacks one of the carbons of the cyclic intermediate from the opposite side (anti-addition), resulting in the formation of a vicinal dihalide. libretexts.orgyoutube.com

For example, the reaction with bromine would be:

CH₃(NH)CH₂C(CH₃)=CH₂ + Br₂ → CH₃(NH)CH₂C(CH₃)BrCH₂Br

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride at or below room temperature. The disappearance of the characteristic reddish-brown color of bromine is an indication that the reaction is complete.

Table 2: Halogenation of this compound

| Reagent | Product |

| Chlorine (Cl₂) | 1,2-dichloro-2-methyl-N-methylpropan-1-amine |

| Bromine (Br₂) | 1,2-dibromo-2-methyl-N-methylpropan-1-amine |

Electrophilic Addition Mechanisms

The addition reactions to the double bond of this compound proceed through an electrophilic addition mechanism. numberanalytics.comchemguide.co.uk This mechanism is initiated by the attack of an electrophile (an electron-seeking species) on the electron-rich pi bond of the alkene. numberanalytics.com

The general steps of an electrophilic addition reaction are:

Formation of a pi complex: The electrophile is attracted to the electron cloud of the double bond.

Formation of a carbocation intermediate: The pi electrons of the double bond attack the electrophile, forming a new sigma bond and leaving one of the carbon atoms with a positive charge. The stability of the resulting carbocation is a key factor in determining the regioselectivity of the reaction. In the case of this compound, the attack of an electrophile (E⁺) would lead to the more stable tertiary carbocation.

Nucleophilic attack: A nucleophile attacks the carbocation, forming the final addition product.

The presence of the methyl group on the double bond influences the regioselectivity of the addition according to Markovnikov's rule. This rule states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom of HX attaches to the carbon atom that already has more hydrogen atoms. In the case of other electrophilic additions, the electrophile adds in a way that forms the most stable carbocation intermediate.

Interplay and Synergistic Reactivity Between Amine and Alkene Functionalities

The presence of both an amine and an alkene in the same molecule can lead to interesting reactivity that is not simply the sum of the individual functional groups. The electron-donating nature of the amine can influence the reactivity of the double bond, and the double bond can participate in reactions that also involve the amine.

One example of this interplay is the potential for intramolecular reactions. For instance, under certain conditions, the amine could act as an internal nucleophile, attacking the double bond if it is activated by an external electrophile. This could lead to the formation of cyclic products.

Furthermore, the amine group can be acylated or alkylated, and these modifications can in turn affect the reactivity of the alkene. pressbooks.pub For example, acylation of the amine would make it less basic and a poorer nucleophile, which could alter the course of subsequent reactions involving the double bond. Conversely, reactions at the double bond could influence the basicity and nucleophilicity of the amine. This synergistic reactivity is an area of interest in synthetic organic chemistry for the construction of complex molecules. nih.gov

Computational and Theoretical Studies on Methyl 2 Methylprop 2 En 1 Yl Amine and Analogues

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations offer profound insights into the electronic and geometric properties of molecules, providing a foundational understanding of their behavior. For methyl(2-methylprop-2-en-1-yl)amine, these computational methods are invaluable in elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for the analysis of moderately sized organic molecules like this compound and its analogues. acs.orgnih.gov The choice of the functional and basis set is critical for obtaining reliable results.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This functional has been shown to provide accurate geometries and electronic properties for a wide range of organic compounds. For the basis set, a split-valence basis set augmented with polarization and diffuse functions, such as 6-31+G*, is often employed to accurately describe the electron distribution, especially around the nitrogen atom and the double bond. acs.orgnih.gov These functions are crucial for modeling the lone pair on the nitrogen and the π-system of the allyl group, as well as any potential weak intramolecular interactions.

For instance, a DFT study on the deprotonation of N-lithio-N-(trimethylsilyl)allylamine, an analogue of this compound, utilized the B3LYP/6-31+G* level of theory to investigate the reaction mechanism. acs.orgnih.gov This level of theory was demonstrated to be sufficient to explain the experimentally observed regioselectivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, with some contribution from the π-orbital of the C=C double bond. This indicates that the initial site of electrophilic attack would likely be the nitrogen atom. The LUMO, on the other hand, is anticipated to be an antibonding π* orbital associated with the C=C double bond. This suggests that the molecule can act as a nucleophile via its HOMO and as an electrophile at the double bond under appropriate conditions.

The HOMO-LUMO gap can be correlated with the molecule's electronic properties and its potential to participate in chemical reactions. A smaller energy gap would imply that the molecule is more polarizable and can be more readily excited. ossila.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Allylamine (B125299) Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Allylamine | -9.5 | 1.2 | 10.7 |

| Methylamine (B109427) | -9.8 | 1.5 | 11.3 |

| This compound (Estimated) | -9.3 | 1.1 | 10.4 |

Note: The values for this compound are estimated based on trends observed in related molecules. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions within a molecule. wisc.edunih.gov It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, which represent deviations from the idealized Lewis structure. materialsciencejournal.org

In this compound, key intramolecular interactions would include hyperconjugation. A significant interaction is expected between the lone pair of the nitrogen atom (a donor NBO) and the antibonding σ* orbitals of the adjacent C-C and C-H bonds, as well as the π* orbital of the C=C bond (acceptor NBOs). This delocalization of the nitrogen lone pair contributes to the stabilization of the molecule and influences its conformational preferences and reactivity.

For example, the interaction between the nitrogen lone pair (nN) and the π*C=C antibonding orbital would indicate a degree of conjugation, which can affect the bond lengths and rotational barriers within the molecule. The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of its strength.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for an Allylamine System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| nN | σC-C | ~ 5 |

| nN | πC=C | ~ 2-3 |

| σC-H | σ*C-N | ~ 1-2 |

Note: These are representative values for an allylamine framework. Specific calculations for this compound are required for precise energies.

Conformational Landscape and Energetic Profiling

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Understanding the conformational landscape and the relative energies of these conformers is crucial for predicting a molecule's physical and chemical properties. For this compound, rotation around the C-C and C-N single bonds gives rise to various conformers.

Computational methods, particularly DFT, can be used to perform a systematic conformational search. This involves rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting geometry. The low-energy conformers, which are the most populated at a given temperature, can then be identified. An energetic profile, or potential energy surface, can be constructed by plotting the energy as a function of one or more dihedral angles. This profile reveals the energy barriers between different conformers, providing insight into the molecule's flexibility.

For this compound, the orientation of the methyl group relative to the allyl group and the orientation of the lone pair on the nitrogen atom will be key determinants of the conformational preferences. Intramolecular hydrogen bonding or steric hindrance between the methyl and methallyl groups will influence the relative stability of the conformers.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. nih.gov This provides a detailed, step-by-step understanding of how reactants are converted into products.

The computational approach would involve locating the transition state structure for each elementary step of the proposed mechanism. The activation energy can then be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Solvent Effects on Molecular and Electronic Properties: A Continuum Solvation Model Approach

Chemical reactions are typically carried out in a solvent, and the solvent can have a significant impact on the properties of the solute and the course of the reaction. researchgate.net Continuum solvation models are an efficient way to incorporate the effects of a solvent in quantum chemical calculations. nih.govacs.org In these models, the solvent is represented as a continuous dielectric medium, and the solute is placed in a cavity within this medium. youtube.com

The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used continuum solvation models. nih.govacs.org These models can be used to calculate the free energy of solvation, which is the change in free energy when a molecule is transferred from the gas phase to the solvent. By performing calculations in different solvents, it is possible to study how the solvent affects properties such as conformational equilibria, electronic spectra, and reaction rates.

For this compound, the polarity of the solvent would be expected to influence the stability of different conformers. Polar solvents would likely stabilize conformers with a larger dipole moment. Furthermore, solvent effects can be crucial in reaction mechanism studies, as the solvent can stabilize or destabilize transition states and intermediates to different extents, potentially altering the reaction pathway. researchgate.net For example, the deprotonation of allylamines has been shown to be highly dependent on the solvent, with ethereal solvents being necessary for the reaction to proceed. acs.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment of each atom can be generated. For Methyl(2-methylprop-2-en-1-yl)amine, specific NMR techniques are employed to assign each signal to its corresponding atom within the molecule.

In ¹H NMR spectroscopy of an amine, the chemical shift of protons is influenced by the electron density of their surroundings. Protons near electronegative atoms, like nitrogen, are "deshielded" and appear at a higher chemical shift (downfield). libretexts.org The signal for the amine proton (N-H) is often broad and can appear over a wide range of chemical shifts, typically between 0.5 and 5.0 ppm, depending on factors like solvent and concentration. libretexts.org Adding a few drops of deuterium (B1214612) oxide (D₂O) to the sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal, which is a useful method for identifying this peak. libretexts.org

The expected ¹H NMR signals for this compound are detailed below, based on the analysis of its structural components, such as 2-methylpropene. docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Vinylic | =CH₂ | 4.7 - 4.9 | Singlet | 2H |

| Allylic | -CH₂-N | 3.0 - 3.3 | Singlet (or Doublet if coupled to N-H) | 2H |

| Vinylic Methyl | C-CH₃ | ~1.7 | Singlet | 3H |

| N-Methyl | N-CH₃ | ~2.4 | Singlet (or Doublet if coupled to N-H) | 3H |

| Amine | N-H | 0.5 - 5.0 | Broad Singlet | 1H |

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Carbons attached to the electronegative nitrogen atom are deshielded and appear downfield in the spectrum. libretexts.org Based on data for analogous structures like 2-methylpropene, the chemical shifts for the carbon atoms in this compound can be predicted. docbrown.info

The analysis of 2-methylpropene shows distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized methyl carbons. docbrown.info These values serve as a baseline for predicting the spectrum of the target molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Vinylic | C= | ~142 |

| Vinylic | =CH₂ | ~112 |

| Allylic | -CH₂-N | 50 - 65 |

| Vinylic Methyl | C-CH₃ | ~24 |

| N-Methyl | N-CH₃ | 30 - 45 |

While 1D NMR provides information about the types of atoms present, 2D NMR experiments reveal how they are connected. libretexts.orgharvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would be expected to show a correlation between the amine (N-H) proton and the protons of the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the proton signal around 1.7 ppm would show a cross-peak with the carbon signal around 24 ppm, confirming the C-CH₃ group.

The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of the molecule. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns. acs.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces minimal fragmentation, making it ideal for determining the molecular weight of the analyte. acs.org Amines, due to the basic lone pair on the nitrogen atom, are readily protonated in the positive ion mode of ESI, yielding a prominent protonated molecular ion peak [M+H]⁺. nih.gov For this compound (C₅H₁₁N, Molecular Weight: 85.15 g/mol ), the ESI-MS spectrum would be expected to show a strong signal at an m/z of 86.16. ESI is considered softer than other methods, which is important for avoiding in-source fragments and simplifying compound identification. nih.gov

Electron Ionization (EI): In contrast to ESI, EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For amines, the most characteristic fragmentation pathway is alpha-cleavage, where the bond between the nitrogen and an adjacent carbon is broken. libretexts.org This process results in the formation of a resonance-stabilized iminium cation.

For this compound, two primary alpha-cleavage pathways are possible:

Loss of a hydrogen radical from the N-methyl group.

Loss of the 2-methylprop-2-en-1-yl radical.

The molecular ion peak (M⁺·) at m/z 85 would be observed, and its odd value is consistent with the nitrogen rule, which states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

MALDI-TOF MS is another soft ionization technique widely used for the analysis of large biomolecules and synthetic polymers. acs.org However, its application to low-molecular-weight compounds like this compound presents challenges. The low-mass region of a MALDI spectrum (below 500 Da) is often cluttered with signals from the matrix material, which can obscure or suppress the analyte signal. acs.org

To overcome these limitations, a common strategy for analyzing small primary and secondary amines is chemical derivatization. nih.gov This involves reacting the amine with a large, charged tagging reagent. This derivatization offers several advantages:

It significantly increases the mass of the analyte, shifting its signal to a clearer region of the spectrum, away from matrix interference. acs.org

It introduces a permanent positive charge, which greatly enhances ionization efficiency and detection sensitivity. acs.org

It allows for the unambiguous identification of a specific class of compounds (amines) within a complex mixture. acs.org

Researchers have noted that during MALDI analysis, secondary amines can sometimes form [M-H]⁺ ions corresponding to dehydrogenation, which should be considered during spectral interpretation. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₅H₁₁N, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent atoms (C = 12.000000, H = 1.007825, N = 14.003074).

The calculated monoisotopic mass provides a precise target for HR-MS analysis. When the compound is analyzed, it is typically ionized, often by protonation to form the [M+H]⁺ adduct. The instrument then measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. The experimentally measured exact mass of the protonated molecule, [C₅H₁₂N]⁺, would be expected to be approximately 86.0964 Da. The close agreement between the experimental value and the calculated theoretical mass confirms the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₅H₁₁N | 85.08915 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For this compound, a secondary amine containing an alkene group, several characteristic absorption bands are expected.

The presence of the N-H bond in the secondary amine is typically observed as a single, moderate to weak absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aliphatic amine is expected in the 1220-1020 cm⁻¹ range. docbrown.info The alkene moiety gives rise to several distinct signals: a C=C stretching vibration around 1640-1680 cm⁻¹, a vinylic =C-H stretching vibration just above 3000 cm⁻¹ (typically 3075-3095 cm⁻¹), and an out-of-plane =C-H bending vibration for the geminal disubstituted alkene at 885-895 cm⁻¹. matrix-fine-chemicals.com Furthermore, C-H stretching vibrations from the methyl and methylene groups are expected between 2800 and 3000 cm⁻¹. docbrown.info

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Moderate |

| Alkene (=C-H) | Stretch | 3075 - 3095 | Moderate |

| Alkyl (C-H) | Stretch | 2800 - 3000 | Moderate to Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Moderate, Variable |

| Amine (C-N) | Stretch | 1020 - 1220 | Moderate |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar bonds with symmetrical vibrations, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, the C=C double bond stretch, expected around 1640-1680 cm⁻¹, typically gives a strong and sharp signal in the Raman spectrum due to the high polarizability of the π-electron system. Symmetrical C-H stretching vibrations of the methyl groups also tend to be strong. While the N-H and C-N bonds are Raman active, their signals are generally weaker compared to the prominent alkene and alkyl signals. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule.

Table 3: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretch | 3075 - 3095 | Moderate |

| Alkyl (C-H) | Stretch | 2800 - 3000 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Strong |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a single crystal of the relatively low molecular weight and potentially liquid this compound can be challenging, its derivatives are often synthesized to produce stable, crystalline solids suitable for X-ray crystallography. For example, derivatives such as N-benzyl-N-methylmethallylamine can be prepared.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the unit cell, providing precise measurements of bond lengths, bond angles, and torsional angles within the molecule. This technique unambiguously confirms the connectivity and conformation of the molecule in the solid state. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing arrangement. For a derivative of this compound, this analysis would confirm the geometry of the methallyl group and the stereochemical relationship between the substituents on the nitrogen atom.

Applications in Organic Synthesis and Polymer Chemistry

Methyl(2-methylprop-2-en-1-yl)amine as a Versatile Building Block in Organic Synthesis

The dual functionality inherent in this compound makes it an attractive starting material or intermediate for constructing sophisticated organic molecules. Both the amine and the alkene group can participate in a wide array of chemical transformations, either independently or in concert, providing chemists with a powerful tool for molecular design.

The strategic incorporation of the this compound moiety into larger, more complex molecular frameworks is a key application of its utility. The amine group allows for standard N-alkylation, acylation, and condensation reactions, while the terminal alkene is available for transformations such as hydroformylation, epoxidation, and cross-coupling reactions.

A significant method for building molecular complexity using related free allylamines is the amine-directed Mizoroki-Heck reaction. rsc.org This palladium-catalyzed cross-coupling reaction allows for the arylation of the allylic C-H bond. While studies may focus on primary allylamines, the underlying principle of using the amine to direct the catalytic process can be extended to secondary amines like this compound, enabling the synthesis of intricate substituted allyl-aryl structures.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The structure of this compound is pre-disposed to serve as a precursor for various heterocyclic systems. The interplay between the amine and the double bond can be exploited in cyclization reactions. For instance, intramolecular hydroamination or tandem reactions involving both functional groups can lead to the formation of five- or six-membered nitrogen-containing rings, such as substituted pyrrolidines and piperidines. Research into the synthesis of chiral structures combining a secondary amine with other moieties highlights the importance of such building blocks in creating complex heterocyclic systems. researchgate.net

Chalcones, or 1,3-diaryl-2-propen-1-ones, and their derivatives are known for a wide range of biological activities. nih.govekb.eg The synthesis of these molecules is most commonly achieved through the Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) with an aryl ketone. nih.govresearchgate.net this compound can be utilized as a precursor to create amino-substituted chalcone (B49325) derivatives. This is accomplished by first incorporating the methyl(2-methylprop-2-en-1-yl)amino group onto one of the aromatic precursors (either the benzaldehyde or the acetophenone). Subsequent condensation then yields the final chalcone structure bearing the amine functionality. mdpi.com These amino-substituted chalcones are investigated for their potential as multifunctional agents in various therapeutic areas. mdpi.com

| Precursor A | Precursor B | Condensation Method | Product Type |

| Amino-substituted Benzaldehyde | Acetophenone | Claisen-Schmidt | Amino-substituted Chalcone |

| Benzaldehyde | Amino-substituted Acetophenone | Claisen-Schmidt | Amino-substituted Chalcone |

Monomer and Precursor in Advanced Materials and Polymer Science

In polymer chemistry, this compound's value lies in its ability to act as a functional monomer. The methallyl group provides a polymerizable unit, while the secondary amine offers a site for post-polymerization modification or imparts specific properties, such as pH-responsiveness, to the final material.

Stimuli-responsive polymers, or "smart" polymers, can change their physical or chemical properties in response to external triggers like temperature or pH. rsc.orgmdpi.comnih.gov N-[(Dialkylamino)methyl]acrylamide and methacrylamide (B166291) analogues are important precursors for polymers with dual temperature and pH-responsiveness. rsc.org A facile synthesis involves the addition of acrylamides to methylene (B1212753) Schiff base (iminium) salts, which can be generated from secondary amines. rsc.org The N-dialkyl amino group within the resulting monomer, such as the one derived from this compound, can be reversibly ionized. This allows for a pH-response that alters the polymer's hydrophobicity and, consequently, its solution properties. rsc.org Furthermore, polymers based on related structures, such as poly(allylamine), can be cross-linked to form stimuli-responsive hydrogels and adhesives that respond to changes in pH and ionic strength. nih.gov

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule (the "template"). researchgate.netnih.govnih.gov The fabrication process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov

This compound, or its derivatives, can serve as an effective functional monomer. The amine group can form non-covalent interactions (e.g., hydrogen bonds, ionic interactions) with the template molecule. After polymerization, the template is removed, leaving behind a cavity that selectively recognizes and re-binds the target. The use of multiple functional monomers, including allylamine (B125299), has been shown to enhance the sorption capacity and selectivity of MIPs. researchgate.net Research on N-(2-arylethyl)-2-methylprop-2-enamides, which are structurally related, demonstrates their utility as functionalized templates for creating MIPs with high affinity for biomolecules. mdpi.comnih.gov

| MIP Component | Role in Fabrication | Example from Related Systems |

| Template Molecule | The target molecule around which the polymer is formed. | Glibenclamide, Rhodamine B researchgate.netnih.gov |

| Functional Monomer | Interacts with the template via non-covalent bonds. | Allylamine, Itaconic Acid, Methacrylic Acid researchgate.netnih.gov |

| Cross-linker | Forms the 3D polymer network. | Ethylene Glycol Dimethacrylate (EGDMA) researchgate.net |

| Initiator | Starts the polymerization reaction. | Azobisisobutyronitrile (AIBN) |

| Porogen (Solvent) | Solubilizes components and controls polymer morphology. | Acetonitrile |

Role as a Catalyst or Ligand in Organic Transformations

Amines are widely used as ligands in transition metal-catalyzed reactions. mdpi.com They can coordinate to a metal center and influence its catalytic activity and selectivity. The combination of palladium and amine ligands is effective for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net

The development of new ligands is crucial for advancing catalytic methods. For instance, new biarylmonophosphine ligands have been shown to be highly effective for palladium-catalyzed C-N cross-coupling reactions, even enabling the use of less reactive coupling partners like aryl mesylates. nih.gov These advanced catalyst systems allow for the highly selective monoarylation of primary amines. nih.gov

While specific research detailing this compound as a ligand is not prevalent in the search results, the broader class of chelating amines is known to be effective in olefin polymerization catalyzed by late transition metals. mdpi.com The substituents on the amine can influence the regioselectivity of the polymerization process. mdpi.com Furthermore, amine-based ligands are integral to many named reactions in organic chemistry, highlighting their importance in catalysis. mdpi.commit.edu The development of ruthenium catalysts with specific phosphine (B1218219) and amine ligands has also been shown to be effective for processes like the N-methylation of amines using methanol. nih.gov

Below is a table summarizing the use of amine ligands in various palladium-catalyzed reactions, illustrating the general context in which a compound like this compound could function.

| Reaction Type | Catalyst System Example | Substrates Example | Key Feature |

| Suzuki-Miyaura | Pd(OAc)₂ / Morpholine | Aryl tosylates / Arylboronic acids | Inexpensive and stable ligand system for C-C bond formation. researchgate.net |

| Heck Reaction | Pd(OAc)₂ / DABCO | Aryl halides / Alkenes | Efficient and selective synthesis of unsymmetric internal olefins. researchgate.net |

| C-N Cross-Coupling | Pd / BrettPhos (ligand) | Aryl mesylates / Primary amines | Enables use of less reactive electrophiles and selective monoarylation. nih.gov |

| Indole Synthesis | Palladium catalyst | Allylamine / Aryl iodide | Intramolecular Heck cyclization following C-N coupling. nih.gov |

Emerging Research Perspectives and Future Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of allylic amines is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste. For the production of Methyl(2-methylprop-2-en-1-yl)amine, these approaches offer sustainable alternatives to traditional synthetic routes.

The principle of atom economy is also central to green synthesis. Hydrogen auto-transfer reactions, catalyzed by well-defined palladium(II) complexes, enable the N-alkylation of amines with alcohols, producing only water as a byproduct. acs.org This strategy could be adapted for the synthesis of this compound from methallylalcohol and methylamine (B109427). Furthermore, multicomponent reactions catalyzed by nickel offer a modular and efficient way to construct complex allylic amines in a single step from simple alkenes, aldehydes, and amides. arxiv.orgrsc.org

| Green Synthesis Strategy | Catalyst/System | Key Advantages | Potential Application for this compound Synthesis |

| Biocatalytic Reductive Amination | Reductive Aminases, Carboxylic Acid Reductases | Mild conditions, renewable feedstocks, high selectivity. chemcopilot.comiscientific.org | Synthesis from biomass-derivable precursors and methylamine. |

| Palladium-Catalyzed Dehydrative Amination | Palladium catalyst | Use of water as a solvent, no need for chemical activators. researchgate.net | Reaction of methallyl alcohol with methylamine in an aqueous medium. |

| Nickel-Catalyzed Amination in Nanomicelles | Nickel catalyst in aqueous micelles | Mild conditions, high selectivity, recyclable catalyst system. chemistryviews.org | "All-water" synthesis from methallyl alcohol and methylamine. |

| Molybdenum-Catalyzed Allylic Amination | Molybdenum catalyst | High regioselectivity, use of ethanol (B145695) as a green solvent. acs.orgengineering.org.cn | Regioselective synthesis from a suitable methallyl precursor. |

| Hydrogen Auto-Transfer N-Alkylation | Palladium(II) complex | High atom economy (water as the only byproduct). acs.org | Reaction of methallyl alcohol with methylamine. |

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functional versatility of this compound can be significantly expanded through novel derivatization strategies. These approaches aim to introduce new chemical motifs, thereby tuning the molecule's physical, chemical, and biological properties for specific applications.

Late-stage functionalization is a powerful concept where complex molecules are modified in the final steps of a synthetic sequence. For instance, manganese-catalyzed intermolecular allylic C-H amination could be used to introduce further nitrogen-containing groups onto the backbone of a molecule containing the methyl(2-methylprop-2-en-1-yl)amino moiety. arxiv.org This allows for the rapid generation of analogues with potentially enhanced bioactivity.

Electrochemical methods are emerging as a green and efficient tool for amine derivatization. An electrochemical approach for the synthesis of tertiary aliphatic allylic amines from secondary amines and unactivated alkenes has been developed, which could be adapted to further functionalize the nitrogen atom of this compound. nih.gov

| Derivatization Strategy | Key Reagents/Catalysts | Functional Group Targeted | Potential Outcome for this compound |

| Late-Stage C-H Amination | Manganese Perchlorophthalocyanine | Allylic C-H bonds | Introduction of additional nitrogen functionalities. arxiv.org |

| Palladium-Catalyzed Allylic Functionalization | Palladium complexes | Allylic double bond | Introduction of various nucleophiles (e.g., for C-N or C-O bond formation). chemcopilot.com |

| Electrochemical Amination | Thianthrene (mediator) | Secondary amine | Further N-alkylation or arylation. nih.gov |

| Analytical Derivatization | Dansyl chloride, Benzoyl chloride | Amine group | Enhanced detection in chromatographic analysis. chemistryviews.orgresearchgate.net |

| Selenium-π-Acid Catalysis | Diphenyl diselane, NFSI | Allylic double bond | Allylic imidation to introduce sulfonimide groups. acs.org |

| Mechanochemical Tsuji–Trost Reaction | Palladium catalyst, Allyl ammonium (B1175870) salts | N-nucleophile | Solvent-free allylation for late-stage modification. acs.org |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of synthetic routes for compounds like this compound can be greatly accelerated by understanding the reaction kinetics, identifying intermediates, and monitoring catalyst performance in real-time. Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies like the FDA, utilizes in-line and on-line analytical tools for real-time process control and quality assurance. iscientific.orgresearchgate.netacs.org

Operando Raman spectroscopy is particularly useful for studying heterogeneous catalysts and can provide vibrational fingerprints of materials as they function. researchgate.net This could be applied to study the synthesis of this compound over a solid-supported catalyst, providing information on catalyst deactivation or changes in the active site. The combination of operando spectroscopy with mass spectrometry, in a technique dubbed SpectroTAP , allows for the simultaneous analysis of reaction products and catalyst behavior, leading to a deeper understanding of the catalytic cycle. arxiv.org

| Spectroscopic Technique | Type of Information Obtained | Relevance to this compound Synthesis |

| In Situ FTIR Spectroscopy | Real-time concentration of reactants, products, and intermediates; catalyst speciation. arxiv.org | Monitoring reaction kinetics and identifying transient species in N-alkylation reactions. |

| Operando Raman Spectroscopy | Vibrational fingerprints of catalysts and adsorbates under reaction conditions. researchgate.net | Studying catalyst structure-activity relationships in heterogeneous catalytic synthesis. |

| In Situ NMR Spectroscopy | Detailed structural information on intermediates and byproducts in solution. chemistryviews.org | Elucidating reaction mechanisms in homogeneous catalysis. |

| SpectroTAP (TAP + Operando Spectroscopy) | Simultaneous analysis of catalyst behavior and reaction products. arxiv.org | Gaining a comprehensive understanding of the catalytic cycle and deactivation pathways. |

| UV/Vis Spectroscopy | Monitoring the formation and kinetics of metal nanocluster catalysts. researchgate.net | Studying the formation of nanoparticle catalysts used in the synthesis. |

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity Studies

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize how chemical synthesis is planned and executed. For a target molecule like this compound, AI and machine learning (ML) can offer powerful predictive tools to accelerate its synthesis and explore its reactivity.

Machine learning models are also being developed to predict reaction outcomes , such as yield and selectivity. researchgate.netacs.orgnih.gov By analyzing features of the reactants, catalysts, and reaction conditions, these models can forecast the performance of a given reaction. For instance, an ML model could be trained on data from allylic substitution reactions to predict the yield of this compound under various catalytic conditions, thereby guiding experimental optimization. nih.gov A substrate-aware descriptor, SubA, has been developed to improve the accuracy of such predictions for allylic substitutions. nih.gov

Furthermore, AI can be used to predict the reactivity of molecules. rsc.org By learning from large datasets, ML models can identify structural motifs that influence a molecule's reactivity, which could be used to anticipate the chemical behavior of this compound and its derivatives in various chemical environments. The integration of ML with quantum chemical calculations can provide even more accurate predictions of reaction barriers and mechanisms.

The ultimate goal is to create a closed-loop system where AI proposes a synthesis, a robotic platform executes the reaction, and real-time monitoring data is fed back to the AI to refine the next iteration. This integration of AI, automation, and advanced analytics promises to significantly accelerate the discovery and development of new chemical entities and synthetic methodologies.

| AI/ML Application | Methodology | Potential Impact on this compound Research |

| AI-Driven Retrosynthesis | Deep learning models trained on reaction databases (e.g., transformer models). chemcopilot.comengineering.org.cn | Proposing novel and efficient synthetic routes to the target compound. |

| Reaction Yield Prediction | Supervised machine learning models (e.g., neural networks, gradient boosting). acs.orgarxiv.orgnih.gov | Predicting the yield of synthesis reactions under different conditions, accelerating optimization. |

| Reactivity Prediction | Models based on molecular descriptors and quantum chemical data. rsc.orgresearchgate.net | Predicting the chemical behavior and potential side reactions of the compound and its derivatives. |

| Catalyst and Reaction Development | ML models to identify optimal catalysts and reaction conditions from large datasets. researchgate.netnih.gov | Accelerating the discovery of new, more efficient catalysts for the synthesis. |

| Automated Synthesis Planning | Integration of AI with robotic platforms and real-time analytics. iscientific.orgacs.org | Enabling high-throughput synthesis and optimization of derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.